molecular formula C26H21ClN4O6 B2575287 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione CAS No. 899922-15-7

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

Katalognummer: B2575287
CAS-Nummer: 899922-15-7
Molekulargewicht: 520.93
InChI-Schlüssel: CDZLCRDGOLPULJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a recognized potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) Source . The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a critical role in immune cell signaling, migration, and activation Source . This compound exhibits high selectivity for PI3Kγ over other PI3K isoforms and related kinases, making it an invaluable pharmacological tool for dissecting the distinct roles of PI3Kγ in various biological contexts. Its primary research value lies in the fields of immunology and oncology, where it is used to investigate the tumor microenvironment, specifically the recruitment and function of immunosuppressive myeloid cells that facilitate tumor progression Source . By inhibiting PI3Kγ, this compound can block key signaling pathways that promote tumor-associated inflammation and immune evasion, positioning it as a key molecule for studying potential cancer immunotherapies Source . Researchers utilize this inhibitor in vitro and in vivo to explore mechanisms of autoimmune diseases, inflammation, and to evaluate the therapeutic potential of targeting PI3Kγ signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

899922-15-7

Molekularformel

C26H21ClN4O6

Molekulargewicht

520.93

IUPAC-Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H21ClN4O6/c1-35-20-11-17(12-21(36-2)24(20)37-3)31-25(33)18-6-4-5-7-19(18)29(26(31)34)14-16-10-23(32)30-13-15(27)8-9-22(30)28-16/h4-13H,14H2,1-3H3

InChI-Schlüssel

CDZLCRDGOLPULJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antibacterial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, surpassing the efficacy of standard antibiotics like ampicillin. Specifically, compounds with oxadiazole and thiadiazol moieties were found to inhibit bacterial growth effectively .

Table 1: Antibacterial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 14aStaphylococcus aureus1270
Compound 14bCandida albicans1375
Compound 15Escherichia coli1180

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. Research indicates that specific compounds within this class can inhibit inflammatory pathways effectively. For example, a novel class of quinazoline derivatives was synthesized and evaluated for their anti-inflammatory activity. One compound was found to be comparable to indomethacin, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundInflammatory ModelActivity Comparison
Compound XInduced paw edema in ratsComparable to indomethacin

Antidiabetic Effects

The potential of quinazoline derivatives as antidiabetic agents has been assessed through molecular docking studies. Certain compounds have shown significant inhibitory activity against alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. These findings suggest that these compounds could serve as lead candidates for developing new antidiabetic medications .

Table 3: Antidiabetic Activity of Quinazoline Derivatives

CompoundEnzyme TargetInhibition Activity
Compound YAlpha-amylaseHigh
Compound ZAlpha-glucosidaseModerate

Anticonvulsant Activity

Quinazoline derivatives have also been investigated for their anticonvulsant properties. Some compounds were screened for their ability to prevent seizures in animal models. The results indicated that specific derivatives exhibited significant anticonvulsant activity compared to traditional treatments like carbamazepine .

Table 4: Anticonvulsant Activity of Quinazoline Derivatives

CompoundSeizure ModelEfficacy Comparison
Compound AMaximal Electroshock TestMore potent than carbamazepine

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Relevance Solubility/Stability Reference
Target Compound Quinazoline-2,4-dione + pyrido[1,2-a]pyrimidinone 3,4,5-Trimethoxyphenyl; 7-chloro Hypothesized microtubule disruption, kinase inhibition Likely low solubility (hydrophobic substituents)
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidinone + benzisoxazole 6-Fluoro-benzisoxazole; piperidinium nitrate Antipsychotic/neuroleptic activity (structural similarity to atypical antipsychotics) Enhanced solubility via nitrate counterion
Combretastatin A-4 Prodrugs (e.g., 1n) Stilbene derivative 3,4,5-Trimethoxyphenyl; phosphate prodrug Microtubule destabilization (antitumor) Improved water solubility via phosphate salts (e.g., 1n: ~50 mg/mL)
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 2-Methyl; 2-chloroethyl Alkylating agent (potential DNA crosslinking) Moderate solubility (chloroethyl enhances reactivity)
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl; cyano Anticancer screening candidate (nitrophenyl enhances electron deficiency) Low solubility (lipophilic ester groups)

Key Findings:

Structural Similarities: The target compound and combretastatin A-4 prodrugs both incorporate the 3,4,5-trimethoxyphenyl group, a critical pharmacophore for microtubule inhibition . However, the target compound’s quinazoline-2,4-dione core may shift its mechanism toward kinase inhibition or topoisomerase modulation. The pyrido[1,2-a]pyrimidinone moiety is shared with 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, but the latter’s chloroethyl group suggests alkylating activity, absent in the target compound .

Solubility and Stability: Unlike combretastatin prodrugs (e.g., 1n), which use phosphate salts for enhanced aqueous solubility, the target compound lacks hydrophilic modifications, likely limiting its bioavailability .

Biological Activity: The tetrahydroimidazo[1,2-a]pyridine derivative () shares electron-withdrawing groups (e.g., nitro, cyano) with the target compound, which may enhance DNA intercalation or enzyme binding . The absence of a prodrug moiety in the target compound contrasts with combretastatin analogs, necessitating further derivatization for clinical utility .

Research Implications and Limitations

  • Structural Analysis : Crystallographic data for the target compound is unavailable in the provided evidence, though SHELX-based refinement () is standard for such molecules .
  • Pharmacological Gaps: No direct bioactivity data for the target compound is cited; inferences are drawn from structural analogs. Comparative studies on kinase inhibition or cytotoxicity are needed.
  • Synthetic Challenges: The fusion of quinazoline-2,4-dione and pyrido[1,2-a]pyrimidinone systems may complicate synthesis, requiring multi-step protocols akin to those in .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis involves constructing a fused pyrido[1,2-a]pyrimidinone core and coupling it with a quinazoline-dione scaffold. A critical challenge is achieving regioselectivity during the cyclization of the pyrido-pyrimidinone ring. To address this, oxidative ring-closure strategies (e.g., using sodium hypochlorite as a green oxidant in ethanol at room temperature) can minimize side reactions and improve yield . Additionally, protecting-group strategies for the 3,4,5-trimethoxyphenyl moiety may prevent undesired substitutions during coupling steps .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Multinuclear NMR (¹H, ¹³C) is essential for confirming the quinazoline-dione and pyrido-pyrimidinone frameworks. Key diagnostic signals include:

  • ¹H NMR : A singlet for the three methoxy groups (δ ~3.8 ppm) and deshielded protons adjacent to the carbonyl groups (δ >7.5 ppm) .
  • ¹³C NMR : Peaks at δ ~160–170 ppm for the quinazoline-dione carbonyls and δ ~175–180 ppm for the pyrido-pyrimidinone ketone .
    IR spectroscopy should confirm carbonyl stretching frequencies (1650–1750 cm⁻¹) and absence of unreacted intermediates (e.g., primary amines) .

Advanced: How can researchers optimize reaction yields when introducing the 7-chloro substituent on the pyrido-pyrimidinone ring?

The 7-chloro group is critical for bioactivity but prone to displacement under nucleophilic conditions. Temperature-controlled halogenation (e.g., using POCl₃ at 0–5°C) minimizes over-chlorination . Post-synthetic modifications (e.g., Suzuki coupling) require inert atmospheres to preserve the chloro substituent . Yields >70% are achievable by monitoring reaction progress via TLC with UV-active spots .

Advanced: What strategies resolve contradictions in reported biological activities of quinazoline-dione derivatives?

Discrepancies in antimicrobial vs. cardiovascular activity may arise from substituent-dependent conformational changes . For example:

  • 3,4,5-Trimethoxyphenyl : Enhances DNA intercalation (antimicrobial) but reduces solubility, limiting cardiovascular efficacy .
  • 7-Chloro group : Increases cytotoxicity but may destabilize target protein binding in cancer models .
    Molecular docking studies (e.g., using AutoDock Vina) and in vitro selectivity assays (e.g., kinase profiling) can clarify structure-activity relationships (SAR) .

Advanced: How does the fused pyrido-pyrimidinone ring influence the compound’s pharmacokinetic profile?

The rigid pyrido-pyrimidinone core improves metabolic stability by reducing cytochrome P450-mediated oxidation. However, the 3,4,5-trimethoxyphenyl group increases logP (>3), necessitating prodrug strategies (e.g., esterification of the quinazoline-dione carbonyl) to enhance aqueous solubility . In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) are recommended for preclinical optimization .

Basic: What safety precautions are critical when handling this compound in the laboratory?

While no specific GHS hazards are reported for this compound, general precautions include:

  • PPE : Nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine particulates .
  • Waste disposal : Segregate halogenated waste (due to the 7-chloro group) in accordance with EPA guidelines .

Advanced: What computational methods are effective for predicting the compound’s binding affinity to kinase targets?

Density Functional Theory (DFT) optimizes the compound’s 3D conformation, while molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to kinases like EGFR or VEGFR2 . Key parameters include:

  • Hydrogen-bond interactions : Between the quinazoline-dione carbonyls and kinase active-site residues.
  • Van der Waals contacts : From the 3,4,5-trimethoxyphenyl group to hydrophobic pockets .
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: How can researchers confirm the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is standard. Acceptable purity is ≥95% with a single peak at λ = 254 nm . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺) and detects halogen isotopic patterns (e.g., chlorine’s 3:1 M/M+2 ratio) .

Advanced: What experimental designs are recommended for studying the compound’s mechanism of action in cancer models?

  • In vitro : Dose-response assays (MTT or CellTiter-Glo) across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • In vivo : Xenograft models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate tumor regression with plasma concentrations .
  • Omics integration : RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by quinazoline-dione binding .

Advanced: How can structural modifications enhance the compound’s selectivity for bacterial vs. human targets?

  • Trimethoxyphenyl replacement : Substitute with polar groups (e.g., sulfonamides) to reduce human kinase off-target effects .
  • Pyrido-pyrimidinone ring fluorination : Introduce electron-withdrawing groups to enhance bacterial topoisomerase inhibition .
    Comparative MIC assays (bacterial strains) and hERG liability screening (cardiotoxicity) are critical for iterative optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.